molecular formula C14H16BrFN2 B1378079 5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole CAS No. 1400644-59-8

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole

Cat. No.: B1378079
CAS No.: 1400644-59-8
M. Wt: 311.19 g/mol
InChI Key: KOSGUAKYZFFIMB-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole is a chemical compound with the molecular formula C14H16BrFN2. It is a member of the benzodiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, cyclohexyl, fluorine, and methyl groups attached to a benzodiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1,3-benzodiazole, bromine, cyclohexylamine, and fluorine sources.

    Bromination: The first step involves the bromination of 2-methyl-1,3-benzodiazole using bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position.

    Cyclohexylation: The brominated intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group at the 1-position.

    Fluorination: Finally, the compound undergoes fluorination using a fluorine source, such as hydrogen fluoride or a fluorinating agent, to introduce the fluorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, with conditions such as elevated temperatures and the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-cyclohexyl-2-methyl-1,3-benzodiazole: Lacks the fluorine atom at the 6-position.

    5-Bromo-6-fluoro-2-methyl-1,3-benzodiazole: Lacks the cyclohexyl group at the 1-position.

    1-Cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-1-cyclohexyl-6-fluoro-2-methyl-1,3-benzodiazole is unique due to the combination of bromine, cyclohexyl, fluorine, and methyl groups attached to the benzodiazole core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1-cyclohexyl-6-fluoro-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrFN2/c1-9-17-13-7-11(15)12(16)8-14(13)18(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSGUAKYZFFIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1C3CCCCC3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197588
Record name 1H-Benzimidazole, 5-bromo-1-cyclohexyl-6-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400644-59-8
Record name 1H-Benzimidazole, 5-bromo-1-cyclohexyl-6-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole, 5-bromo-1-cyclohexyl-6-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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